molecular formula C13H13N3O3S B3728917 2-[(4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

2-[(4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B3728917
M. Wt: 291.33 g/mol
InChI Key: MGDITBKYTWNYIY-UHFFFAOYSA-N
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Description

2-[(4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine ring, which is a common scaffold in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves the condensation of 4,6-dioxo-1H-pyrimidine-2-thiol with 4-methylphenylacetamide under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as an inhibitor of specific enzymes or as a drug candidate for treating bacterial infections.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-[(4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form stable interactions with these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
  • 2-[(4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide

Uniqueness

2-[(4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the 4-methylphenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-8-2-4-9(5-3-8)14-12(19)7-20-13-15-10(17)6-11(18)16-13/h2-5H,6-7H2,1H3,(H,14,19)(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDITBKYTWNYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
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2-[(4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
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2-[(4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
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2-[(4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
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2-[(4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Reactant of Route 6
2-[(4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

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